molecular formula C30H29N3O B334730 (4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE

(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE

Cat. No.: B334730
M. Wt: 447.6 g/mol
InChI Key: PJGHPKQCOHYRAD-XYOKQWHBSA-N
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Description

(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step proceduresThe final step often involves the coupling of the piperazine derivative with cinnamaldehyde under basic conditions to form the desired methanone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE is unique due to its combination of a quinoline core with a piperazine ring and a cinnamaldehyde-derived side chain.

Properties

Molecular Formula

C30H29N3O

Molecular Weight

447.6 g/mol

IUPAC Name

[2-(3-methylphenyl)quinolin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C30H29N3O/c1-23-9-7-13-25(21-23)29-22-27(26-14-5-6-15-28(26)31-29)30(34)33-19-17-32(18-20-33)16-8-12-24-10-3-2-4-11-24/h2-15,21-22H,16-20H2,1H3/b12-8+

InChI Key

PJGHPKQCOHYRAD-XYOKQWHBSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5

Isomeric SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5

Origin of Product

United States

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